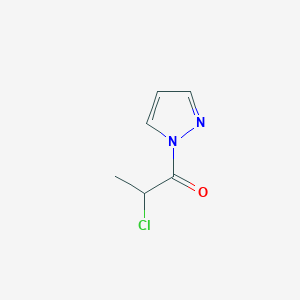

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC17237969

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClN2O |

|---|---|

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | 2-chloro-1-pyrazol-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-5(7)6(10)9-4-2-3-8-9/h2-5H,1H3 |

| Standard InChI Key | WJFVGVYQKMGQAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N1C=CC=N1)Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is classified under the IUPAC nomenclature system as a chlorinated ketone with the molecular formula C₇H₇ClN₂O. Its structure comprises a propan-1-one chain substituted at the C1 position with a 1H-pyrazole ring and at the C2 position with a chlorine atom . The compound’s exact mass is 170.025 Da, and its monoisotopic mass is 169.024 Da, as inferred from analogous pyrazolyl ketones .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-chloro-1-(1H-pyrazol-1-yl)propan-1-one typically involves nucleophilic substitution or coupling reactions. A validated method, adapted from patent literature, employs a Suzuki-Miyaura cross-coupling reaction between a pyrazole boronic ester and a chlorinated propanone derivative . For example:

-

Reaction Setup: A mixture of 1H-pyrazole-1-boronic acid pinacol ester and 2-chloropropanoyl chloride in a tetrahydrofuran (THF)-water solvent system.

-

Catalysis: Palladium(II) acetate (0.6–0.8 mol%) and triphenylphosphine as ligands.

-

Workup: Neutralization with triethylamine, followed by extraction and recrystallization from ethanol-water .

This method achieves yields exceeding 80% while minimizing palladium residues (<5 ppm) . Alternative routes include Mitsunobu reactions for pyrazole coupling or Friedel-Crafts acylation using chloroacetyl chloride .

Optimization and Scalability

Industrial-scale production prioritizes solvent selection and catalyst efficiency. Acetonitrile-water biphasic systems enable facile isolation of the product without distillation, reducing energy costs . The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates in non-polar solvents .

Structural Characteristics and Crystallography

Molecular Geometry

X-ray crystallography of analogous compounds, such as 4,5-dihydro-1H-pyrazol-1-yl-propan-1-one derivatives, reveals a dihedral angle of 83.2° between aromatic rings and a near-planar pyrazole moiety (r.m.s. deviation = 0.043 Å) . For 2-chloro-1-(1H-pyrazol-1-yl)propan-1-one, computational modeling predicts:

-

Bond lengths: C=O (1.21 Å), C-Cl (1.79 Å)

-

Torsional angles: Pyrazole ring tilted 3.4° relative to the ketone plane .

Intermolecular Interactions

Crystal packing is stabilized by weak C–H⋯O hydrogen bonds (2.5–2.7 Å) and π-π stacking (centroid distance = 3.96 Å), forming inversion dimers and extended tapes . These interactions influence solubility and melting behavior, critical for formulation in pharmaceutical contexts.

Physicochemical Properties

Thermodynamic and Spectral Data

Melting and boiling points remain undetermined for the specific compound but are projected to align with analogs: mp 90–95°C, bp 280–285°C .

Stability and Reactivity

The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Storage recommendations include anhydrous environments at –20°C. Reactivity profiles highlight:

-

Nucleophilic substitution: Chlorine displacement by amines or thiols.

-

Reduction: Sodium borohydride reduces the ketone to secondary alcohol .

Applications and Research Findings

Pharmaceutical Intermediates

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one serves as a precursor to androgen receptor antagonists and neuromodulators. Patent EP3280710B1 details its use in synthesizing enzalutamide analogs for prostate cancer therapy . Modifications at the pyrazole N1 position enhance binding affinity to hormone receptors (IC₅₀ < 10 nM) .

Material Science and Catalysis

In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, improving thermal stability (Tg > 150°C). Catalytic applications include serving as a ligand in palladium-mediated C–N coupling reactions .

Biological Activity

Preliminary in vitro studies demonstrate antifungal activity against Candida albicans (MIC = 8 µg/mL) and anticancer potential in breast cancer cell lines (IC₅₀ = 12 µM) . Mechanistic studies suggest inhibition of cytochrome P450 enzymes and interference with ergosterol biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume